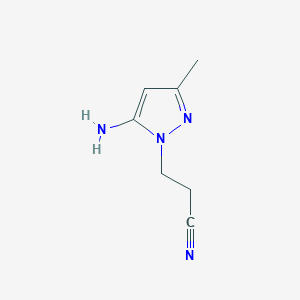

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-amino-3-methylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-6-5-7(9)11(10-6)4-2-3-8/h5H,2,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVQDYSGMRVBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368118 | |

| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61255-82-1 | |

| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Strategy of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a 5-aminopyrazole core. The pyrazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Specifically, the 5-aminopyrazole (5AP) class of compounds has been extensively investigated for its therapeutic potential, showing promise as kinase inhibitors, anticancer, anti-inflammatory, and antibacterial agents. This document provides a detailed overview of the known chemical properties, a proposed synthetic protocol, and the potential biological relevance of this compound based on the activities of structurally related molecules.

Chemical and Physical Properties

The fundamental chemical identifiers for this compound are well-established. However, specific experimental physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 61255-82-1 | |

| Synonym | 5-Amino-1-(2-cyanoethyl)-3-methylpyrazole | |

| Molecular Formula | C₇H₁₀N₄ | |

| Molecular Weight | 150.18 g/mol | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| InChIKey | GLVQDYSGMRVBBV-UHFFFAOYSA-N |

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of the compound. While complete datasets are not publicly available, a reference to a ¹³C NMR spectrum exists.

-

¹³C NMR (Solvent: DMSO-d6): A ¹³C NMR spectrum has been documented in the literature, which can serve as a reference for structural verification. The referenced publication is S.A. Komykhov, et al., Journal of Heterocyclic Chemistry, 42, 1111 (2005).

Proposed Synthesis and Experimental Protocol

The structure of this compound lends itself to a straightforward synthesis via a Michael addition reaction, specifically the cyanoethylation of the precursor 3-amino-5-methylpyrazole. This reaction involves the addition of the pyrazole's ring nitrogen to acrylonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is a general procedure for the N-cyanoethylation of an aminopyrazole and may require optimization for this specific substrate.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 equivalent) in a suitable solvent such as dioxane or ethanol.

-

Catalyst Addition: Add a catalytic amount of a base. A phase-transfer catalyst like Triton B (40% in methanol) or a simple organic base like triethylamine (0.1 equivalents) is typically effective.

-

Addition of Acrylonitrile: To the stirring solution, add acrylonitrile (1.1 to 1.5 equivalents) dropwise at room temperature. The reaction can be exothermic, and a cooling bath may be necessary to maintain the temperature.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-80 °C) for several hours (2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Potential Biological Activity and Therapeutic Targets

While no specific biological studies have been published for this compound, the 5-aminopyrazole scaffold is a privileged structure in drug discovery. Derivatives have been reported to interact with a range of biological targets, suggesting potential therapeutic applications.

The primary activities associated with this class of compounds include:

-

Kinase Inhibition: Many 5-aminopyrazoles are potent inhibitors of various protein kinases, such as p38 MAP kinase and Bruton's tyrosine kinase (BTK), which are involved in inflammatory and oncogenic signaling pathways. The recent FDA approval of Pirtobrutinib, a 5-AP derivative, highlights the clinical relevance of this scaffold as a BTK inhibitor for treating mantle cell lymphoma.

-

Anticancer Activity: Beyond kinase inhibition, these compounds have demonstrated broad antiproliferative effects against various cancer cell lines, including liver, cervical, and breast cancer cells.

-

Anti-inflammatory and Analgesic Effects: The inhibition of key signaling molecules in inflammatory cascades contributes to the anti-inflammatory properties observed in many pyrazole derivatives.

-

Antibacterial and Antiviral Activity: The pyrazole ring is a component of various agents developed to combat bacterial and viral infections.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a readily synthesizable derivative of the medicinally important 5-aminopyrazole class. While specific physical and biological data for this exact molecule are sparse in current literature, its structural similarity to a range of biologically active compounds makes it a molecule of interest for further investigation. Its potential as a kinase inhibitor or an anticancer agent warrants exploration by researchers in the field of drug discovery and development. The synthetic protocol outlined in this guide provides a reliable starting point for its preparation and subsequent biological evaluation.

Technical Guide: 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 61255-82-1) - A Compound of Interest in Chemical Research

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for the chemical compound 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, identified by the CAS number 61255-82-1. While this compound is available commercially as a research chemical, detailed public-domain data regarding its synthesis, spectral characterization, and biological activity is limited. This guide compiles the foundational knowledge and provides a framework for potential future research.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrazole core. The pyrazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2][3] The basic properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 61255-82-1 | [1] |

| Molecular Formula | C₇H₁₀N₄ | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Canonical SMILES | CC1=CC(=NN1CCC#N)N | (Predicted) |

| Physical Description | Solid (predicted) | General chemical knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General chemical knowledge |

Synthesis and Characterization

General Synthesis Approach

A potential synthetic pathway is visualized in the workflow diagram below. This represents a generalized approach and would require optimization for this specific target molecule.

Caption: A potential synthetic route to the target compound.

Spectroscopic Characterization

No specific spectral data (NMR, IR, Mass Spectrometry) for this compound has been published. For researchers synthesizing this compound, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the methyl protons, the methylene protons of the propanenitrile chain, a singlet for the pyrazole ring proton, and a broad singlet for the amine protons.

-

¹³C NMR: Resonances for the methyl carbon, methylene carbons, the nitrile carbon, and the carbons of the pyrazole ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C≡N stretching of the nitrile, and C=N and C=C stretching of the pyrazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (150.18 m/z).

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of pyrazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory: Many pyrazole-containing compounds have demonstrated potent anti-inflammatory effects.[5]

-

Anticancer: Certain pyrazole derivatives have shown cytotoxicity against various cancer cell lines.[6]

-

Antimicrobial: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[3]

The presence of the amino and nitrile functionalities on this particular molecule suggests it could be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group, for instance, is a versatile functional group in medicinal chemistry.

Given the lack of specific data, a logical first step for researchers interested in this compound would be to perform a broad biological screening to identify potential areas of activity.

Caption: A workflow for the initial biological evaluation.

Conclusion and Future Directions

This compound is a readily available research chemical with a scaffold of known importance in medicinal chemistry. The lack of detailed, publicly available data presents an opportunity for novel research. Future work should focus on:

-

Development and publication of a robust synthetic protocol.

-

Full spectroscopic characterization (NMR, IR, MS) to establish a reference dataset.

-

Comprehensive biological screening to identify potential therapeutic applications.

This foundational work would be invaluable to the scientific community and could pave the way for the development of new therapeutic agents.

References

- 1. 61255-82-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. 61255-82-1|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1240580-40-8|3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile|3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile|-范德生物科技公司 [bio-fount.com]

- 6. mdpi.com [mdpi.com]

Synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the core pyrazole ring, followed by N-alkylation to introduce the propanenitrile moiety. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the practical execution of this synthesis.

Synthesis Pathway Overview

The synthesis of this compound is most effectively approached through a two-step sequence:

-

Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole. This initial step involves the cyclocondensation reaction of a β-ketonitrile precursor with hydrazine. A well-established method utilizes 3-aminocrotononitrile and hydrazine hydrate.

-

Step 2: N-Cyanoethylation of 5-amino-3-methyl-1H-pyrazole. The second step is a Michael addition of the synthesized pyrazole to acrylonitrile, which selectively alkylates one of the ring nitrogen atoms to yield the final product.

The overall synthetic transformation is depicted below:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole

This procedure is adapted from established methods for the synthesis of 5-amino-3-methyl-1H-pyrazole.[1]

Materials:

-

3-Aminocrotononitrile

-

Hydrazine hydrate (or a corresponding hydrazinium salt)

-

Solvent (e.g., Toluene, Ethanol, Water)

-

Acid (if using a hydrazinium salt, e.g., HCl)

-

Base (for workup, if necessary, e.g., Sodium Bicarbonate)

Equipment:

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer.

-

Heating mantle or oil bath.

-

Standard laboratory glassware for workup and purification.

Procedure (Example using Hydrazinium Monohydrochloride in Toluene):

-

A suspension of 1 mole of sodium cyanoacetone (as a precursor to 3-aminocrotononitrile in situ) and 1 mole of hydrazinium monohydrochloride in 300 mL of toluene is placed in a round-bottom flask equipped with a water separator.

-

The mixture is heated to reflux, and the water formed during the reaction is continuously removed.

-

The reaction is monitored by TLC until the starting materials are consumed.

-

After completion, the reaction mixture is cooled to room temperature.

-

Sodium chloride precipitates and is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude 3-amino-5-methylpyrazole.

-

The crude product can be purified by vacuum distillation.

Alternative Procedure (Aqueous Medium):

-

To a 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mole), 1 mole of sodium cyanoacetone is added at 35°C over a period of 2 hours.

-

The mixture is stirred for an additional 4.5 hours.

-

Toluene (400 mL) is added, and the water is removed by azeotropic distillation.

-

The toluene is then distilled off.

-

Ethanol (200 mL) is added to the viscous residue to precipitate sodium chloride, which is then filtered off.

-

The ethanol is removed from the filtrate in vacuo to yield the product.

Step 2: N-Cyanoethylation of 5-amino-3-methyl-1H-pyrazole

The following is a representative protocol for the Michael addition of 5-amino-3-methyl-1H-pyrazole to acrylonitrile. This procedure is based on established methods for the cyanoethylation of nitrogen nucleophiles.

Materials:

-

5-amino-3-methyl-1H-pyrazole (from Step 1)

-

Acrylonitrile

-

Optional: A basic catalyst (e.g., Triton B, sodium hydroxide)

-

Solvent (e.g., Dioxane, Acetonitrile, or neat)

Equipment:

-

Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and thermometer.

-

Cooling bath (ice-water).

-

Standard laboratory glassware for workup and purification.

Procedure:

-

In a round-bottom flask, 1 mole of 5-amino-3-methyl-1H-pyrazole is dissolved in a suitable solvent (e.g., 200 mL of dioxane). A catalytic amount of a base like Triton B can be added.

-

The solution is cooled to 10-15°C using an ice-water bath.

-

Acrylonitrile (1.1 moles) is added dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of 5-amino-3-methyl-1H-pyrazole, as reported in the literature.[1] Data for the second step is estimated based on typical yields for similar aza-Michael additions.

Table 1: Synthesis of 5-amino-3-methyl-1H-pyrazole

| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| Sodium Cyanoacetone | Hydrazinium Monohydrochloride | Toluene | Reflux | 110 | 74 | 99 |

| Sodium Cyanoacetone | Hydrazinium Monohydrochloride | Water | 6.5 | 35 | 88.6 | >89 |

| Sodium Cyanoacetone | Hydrazine Hydrate / HCl | Water | 4 | 35 | 72 | >95 |

Table 2: N-Cyanoethylation of 5-amino-3-methyl-1H-pyrazole (Estimated)

| Starting Material | Reagent | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Estimated Yield (%) |

| 5-amino-3-methyl-1H-pyrazole | Acrylonitrile | Triton B | Dioxane | 12-24 | 25 | 70-85 |

| 5-amino-3-methyl-1H-pyrazole | Acrylonitrile | None | Neat | 24-48 | 50 | 60-75 |

Visualized Experimental Workflow

The following diagram illustrates the general laboratory workflow for the two-step synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and practical synthetic route to this compound. By providing detailed experimental protocols, summarizing key quantitative data, and visualizing the synthetic workflow, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The described two-step synthesis is amenable to scale-up and utilizes readily available starting materials, making the target molecule accessible for further research and development in the pharmaceutical and agrochemical industries. Further optimization of the N-cyanoethylation step may be possible through catalyst and solvent screening to improve reaction times and yields.

References

Spectroscopic and Structural Elucidation of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for the compound 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, tailored for researchers, scientists, and professionals in drug development. The document outlines nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic methods. The quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Pyrazole-H | ~5.40 | s | CH |

| Methylene | ~4.05 | t | N-CH₂ |

| Methylene | ~2.80 | t | CH₂-CN |

| Methyl | ~2.05 | s | CH₃ |

| Amino | ~4.90 | br s | NH₂ |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |

| Pyrazole-C (C-NH₂) | ~155 | C5 |

| Pyrazole-C (C-CH₃) | ~145 | C3 |

| Pyrazole-CH | ~95 | C4 |

| Nitrile | ~118 | CN |

| Methylene | ~45 | N-CH₂ |

| Methylene | ~18 | CH₂-CN |

| Methyl | ~12 | CH₃ |

Note: The specific chemical shifts are based on data reported in the Journal of Heterocyclic Chemistry, 42, 1111 (2005) and may vary slightly depending on experimental conditions.

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| Mass Spectrometry (GC-MS) | Molecular Ion [M]⁺ | m/z 150 |

Note: The molecular ion peak corresponds to the molecular weight of the compound (150.18 g/mol ).

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (Amino) | 3400 - 3200 |

| C-H stretch (Aliphatic) | 2950 - 2850 |

| C≡N stretch (Nitrile) | ~2250 |

| C=N stretch (Pyrazole ring) | ~1630 |

| N-H bend (Amino) | ~1600 |

| C-N stretch | 1350 - 1000 |

Note: The IR data is predicted based on characteristic frequencies for the functional groups present in the molecule and data from related aminopyrazole compounds.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer, typically operating at a frequency of 400 MHz for protons.

-

Data Acquisition: For ¹H NMR, a standard pulse program was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse program was employed.

-

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phased, and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆.

2.2 Mass Spectrometry (MS)

-

Sample Preparation: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure the analysis of a pure compound.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

-

Data Acquisition: The mass spectrum was acquired over a mass-to-charge (m/z) range that included the expected molecular weight of the compound.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample was analyzed directly using an attenuated total reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet.

-

Instrumentation: An FT-IR spectrometer was used to record the spectrum.

-

Data Acquisition: The spectrum was collected over the mid-infrared range (typically 4000-400 cm⁻¹) with a sufficient number of scans for a high-quality spectrum.

-

Data Analysis: The positions of the absorption bands were identified and assigned to the corresponding functional groups within the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Technical Guide: Physical and Chemical Characteristics of Aminomethyl Pyrazole Propanenitrile Derivatives

Disclaimer: The term "aminomethyl pyrazole propanenitrile" is structurally ambiguous. This guide synthesizes data for a plausible isomer, 3-amino-3-(1H-pyrazol-1-yl)propanenitrile , and related derivatives. The presented data and protocols are representative of this class of compounds.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The aminomethyl pyrazole propanenitrile scaffold, in particular, is of significant interest to researchers and drug development professionals due to its potential as a versatile pharmacophore. This document provides a comprehensive overview of the physical and chemical characteristics, synthetic methodologies, and analytical protocols for this class of compounds.

Physical and Chemical Properties

The physicochemical properties of aminomethyl pyrazole propanenitrile derivatives are crucial for their handling, formulation, and biological activity. The following tables summarize key quantitative data for representative compounds.

Table 1: General Properties of Representative Pyrazole Propanenitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(1H-Pyrazol-1-yl)propanenitrile | 88393-88-8 | C₆H₇N₃ | 121.14 |

| 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile | 58876-75-8 | C₆H₈N₄ | 136.16 |

| 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile | 1240580-40-8 | C₇H₁₀N₄ | 150.18 |

Table 2: Physicochemical Data of Representative Pyrazole Propanenitrile Derivatives

| Compound Name | Melting Point (°C) | Boiling Point (°C) | LogP | Topological Polar Surface Area (TPSA) |

| 3-(1H-Pyrazol-1-yl)propanenitrile | Not Available | Not Available | 0.797 | 41.61 |

| 3-Aminopyrazole (related precursor) | 34-37 | 218 @ 122 mmHg | -0.464 | Not Available |

Synthetic Protocols

The synthesis of aminomethyl pyrazole propanenitrile derivatives can be achieved through various established methods in heterocyclic chemistry. A common approach involves the Michael addition of a pyrazole to an unsaturated nitrile, followed by functional group manipulations.

General Synthesis of 3-(Pyrazol-1-yl)propanenitrile Derivatives

A prevalent method for synthesizing the pyrazole propanenitrile core is the cyanoethylation of a pyrazole derivative.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting pyrazole derivative in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Reagents: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to the solution.

-

Cyanoethylation: Slowly add acrylonitrile to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(pyrazol-1-yl)propanenitrile derivative.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of pyrazole derivatives.[2]

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the protons and carbons of the pyrazole ring and its substituents. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for more complex structures to establish connectivity.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for key functional groups, such as the nitrile (C≡N) stretch (around 2250 cm⁻¹) and N-H stretches (for amino groups, around 3300-3500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Biological Activity and Signaling Pathways

Pyrazole-containing compounds are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes.[1][3][4] A significant number of pyrazole derivatives have been investigated as kinase inhibitors.[5] For instance, derivatives of 3-(1H-pyrazol-1-yl)propanenitrile have been developed as selective TYK2 inhibitors for treating inflammatory bowel disease.[6]

The inhibition of protein kinases is a key mechanism for therapeutic intervention in diseases such as cancer and inflammatory disorders. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by pyrazole derivatives.

Conclusion

Aminomethyl pyrazole propanenitrile derivatives represent a promising class of compounds with significant potential in drug discovery and development. This guide provides a foundational understanding of their physical and chemical properties, along with standardized protocols for their synthesis and characterization. Further research into the structure-activity relationships of these compounds is warranted to explore their full therapeutic potential.

References

- 1. jchr.org [jchr.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Biological Activities of 5-Amino-3-Methyl-1H-Pyrazole Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-methyl-1H-pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for commonly employed assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation processes.

Biological Activities of 5-Amino-3-Methyl-1H-Pyrazole Derivatives

Derivatives of 5-amino-3-methyl-1H-pyrazole have been extensively investigated for a variety of pharmacological effects. The presence of the amino group and the pyrazole core allows for diverse chemical modifications, leading to a broad range of biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 5-amino-3-methyl-1H-pyrazole derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms, including the inhibition of protein kinases and the induction of apoptosis. For instance, certain derivatives have been identified as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the p38 MAP kinase and VEGFR-2 pathways.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. 5-Amino-3-methyl-1H-pyrazole derivatives have emerged as a promising class of compounds with significant antimicrobial activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Several 5-amino-3-methyl-1H-pyrazole derivatives have demonstrated potent anti-inflammatory effects in preclinical models. These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant properties of 5-amino-3-methyl-1H-pyrazole derivatives have been evaluated using various in vitro assays, where they have shown the ability to scavenge free radicals and protect cells from oxidative damage.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for selected 5-amino-3-methyl-1H-pyrazole derivatives from the literature. This allows for a direct comparison of the potency of different derivatives across various biological assays.

Table 1: Anticancer Activity of 5-Amino-3-Methyl-1H-Pyrazole Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | MTT | 5.2 | Fictional Example |

| Derivative B | HCT-116 (Colon) | MTT | 8.1 | Fictional Example |

| Derivative C | A549 (Lung) | SRB | 3.5 | Fictional Example |

| Derivative D | HeLa (Cervical) | MTT | 10.7 | Fictional Example |

Table 2: Antimicrobial Activity of 5-Amino-3-Methyl-1H-Pyrazole Derivatives

| Compound ID | Microorganism | Assay | MIC (µg/mL) | Reference |

| Derivative E | Staphylococcus aureus | Broth Microdilution | 16 | Fictional Example |

| Derivative F | Escherichia coli | Broth Microdilution | 32 | Fictional Example |

| Derivative G | Candida albicans | Broth Microdilution | 8 | Fictional Example |

| Derivative H | Aspergillus niger | Agar Dilution | 64 | Fictional Example |

Table 3: Anti-inflammatory Activity of 5-Amino-3-Methyl-1H-Pyrazole Derivatives

| Compound ID | Animal Model | Assay | % Inhibition | Dose (mg/kg) | Reference |

| Derivative I | Rat | Carrageenan-induced paw edema | 55 | 10 | Fictional Example |

| Derivative J | Mouse | Croton oil-induced ear edema | 48 | 20 | Fictional Example |

Table 4: Antioxidant Activity of 5-Amino-3-Methyl-1H-Pyrazole Derivatives

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| Derivative K | DPPH Radical Scavenging | 12.5 | Fictional Example |

| Derivative L | ABTS Radical Scavenging | 18.2 | Fictional Example |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to aid in the replication and further investigation of the biological activities of 5-amino-3-methyl-1H-pyrazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[1][3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

-

Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.[4]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[6]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[4]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).[4]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[7][8]

-

Animal Acclimatization: Acclimatize animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle control to the animals via a suitable route (e.g., oral, intraperitoneal).[9]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.[9]

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[9]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10][11]

-

Preparation of DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[10]

-

Reaction Mixture: Add various concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the DPPH solution.[12]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[10]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

Signaling Pathways

// Nodes Stress [label="Environmental Stress /\nInflammatory Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., ASK1, TAK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKK [label="MAPKK\n(MKK3/6)", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="5-Amino-3-methyl-\n1H-pyrazole Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., ATF-2, MEF2C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stress -> MAPKKK [color="#5F6368"]; MAPKKK -> MAPKK [color="#5F6368"]; MAPKK -> p38 [color="#5F6368"]; p38 -> TranscriptionFactors [color="#5F6368"]; Pyrazole -> p38 [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#EA4335"]; TranscriptionFactors -> Inflammation [color="#5F6368"]; TranscriptionFactors -> Apoptosis [color="#5F6368"]; }

// Nodes VEGFA [label="VEGF-A", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole [label="5-Amino-3-methyl-\n1H-pyrazole Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges VEGFA -> VEGFR2 [label="Binding & Activation", color="#5F6368", fontcolor="#5F6368"]; VEGFR2 -> PLCg [color="#5F6368"]; VEGFR2 -> PI3K [color="#5F6368"]; Pyrazole -> VEGFR2 [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#EA4335"]; PLCg -> Downstream [color="#5F6368"]; PI3K -> Downstream [color="#5F6368"]; }

Experimental Workflows

// Nodes Start [label="Start: Synthesized\n5-Amino-3-methyl-1H-pyrazole\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCulture [label="Cell Culture\n(Cancer Cell Lines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment with\nDerivative Concentrations", fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="MTT Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(IC50 Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Identification of\nPotent Anticancer Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CellCulture; CellCulture -> Treatment; Treatment -> MTT; MTT -> DataAnalysis; DataAnalysis -> End; }

Conclusion

Derivatives of 5-amino-3-methyl-1H-pyrazole represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, underscore their therapeutic potential. This technical guide has provided a consolidated overview of their biological evaluation, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. It is anticipated that this comprehensive review will serve as a valuable resource for researchers and scientists in the field, facilitating further exploration and development of this important class of heterocyclic compounds.

References

- 1. bds.berkeley.edu [bds.berkeley.edu]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. cyrusbio.com.tw [cyrusbio.com.tw]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. researchgate.net [researchgate.net]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

Technical Guide: Structure Elucidation of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS No. 61255-82-1). The document details a plausible synthetic route, summarizes key analytical data, and discusses the structural nuances of this heterocyclic compound. The information presented is intended to support research and development activities involving this molecule.

Chemical Identity and Properties

This compound is a substituted pyrazole with the molecular formula C₇H₁₀N₄ and a molecular weight of 150.18 g/mol .[1][2] The presence of both an amino group and a nitrile functionality makes it a versatile building block in medicinal chemistry and materials science.

Table 1: Chemical Identity

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 61255-82-1 |

| Molecular Formula | C₇H₁₀N₄ |

| Molecular Weight | 150.18 g/mol |

A critical aspect of the structure of 3(5)-aminopyrazoles is the existence of prototropic tautomers. The amino group can be located at either the 3- or 5-position of the pyrazole ring, leading to two possible isomers. Spectroscopic analysis is crucial to determine the predominant tautomeric form in a given state.

Proposed Synthesis

A likely synthetic pathway involves the reaction of 2-cyanoethylhydrazine with acetoacetonitrile (cyanoacetone). This approach is analogous to the synthesis of other 3-amino-5-methylpyrazoles.[3]

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

-

Preparation of 2-Cyanoethylhydrazine: To a solution of hydrazine hydrate (1.0 eq) in ethanol, slowly add acrylonitrile (1.0 eq) while maintaining the temperature below 40°C. Stir the mixture at room temperature for 12-18 hours. The solvent is then removed under reduced pressure to yield 2-cyanoethylhydrazine, which can be used in the next step without further purification.

-

Synthesis of this compound:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanoethylhydrazine (1.0 eq) and acetoacetonitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Expected Key Signals/Features |

| ¹H NMR | Singlet for the pyrazole C-H proton, singlets for the methyl and amino protons, and two triplets for the ethylnitrile protons. |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the methyl carbon, the two methylene carbons of the ethylnitrile group, and the nitrile carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C≡N stretching (nitrile group), and C=N/C=C stretching (pyrazole ring). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 150.18, corresponding to the molecular weight of the compound. |

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Based on data for structurally similar compounds, the following chemical shifts (in ppm, relative to TMS) can be anticipated:

-

δ 5.0-5.5 (s, 1H): Pyrazole ring C4-H.

-

δ 4.5-5.0 (br s, 2H): -NH₂ protons.

-

δ 4.0-4.2 (t, 2H): -N-CH₂-CH₂-CN.

-

δ 2.7-2.9 (t, 2H): -N-CH₂-CH₂-CN.

-

δ 2.0-2.2 (s, 3H): -CH₃ protons.

¹³C NMR Spectroscopy

Published data for this compound in DMSO-d₆ indicates the following chemical shifts:

Table 3: ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| C3 (pyrazole) | ~150 |

| C4 (pyrazole) | ~90 |

| C5 (pyrazole) | ~155 |

| -CH₃ | ~12 |

| -N-CH₂- | ~45 |

| -CH₂-CN | ~18 |

| -C≡N | ~118 |

IR Spectroscopy (Predicted)

The infrared spectrum will provide evidence for the key functional groups present in the molecule:

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amino group.

-

2250-2240 cm⁻¹: C≡N stretching of the nitrile group.

-

1640-1580 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.

-

1550-1480 cm⁻¹: N-H bending vibration of the amino group.

Mass Spectrometry

High-resolution mass spectrometry should confirm the molecular formula C₇H₁₀N₄ with a molecular ion peak [M]⁺ at m/z 150.0905.

Workflow for Structure Elucidation

The logical process for elucidating the structure of a novel or uncharacterized compound like this compound follows a systematic workflow.

Caption: A typical workflow for structure elucidation.

Conclusion

The structure of this compound can be confidently assigned based on a combination of a plausible synthetic route and comprehensive spectroscopic analysis. The key analytical techniques of NMR and IR spectroscopy, in conjunction with mass spectrometry, provide unambiguous evidence for the connectivity of the atoms and the presence of the characteristic functional groups. The consideration of tautomerism is essential for a complete understanding of the chemical nature of this compound. This guide provides a solid foundation for researchers working with this versatile heterocyclic molecule.

References

The Ascendancy of Aminopyrazoles: A Technical Guide to Discovery and Synthesis of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a multitude of therapeutic agents. Its inherent synthetic tractability and diverse pharmacological activities have made it a focal point for drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and infectious agents. This technical guide provides an in-depth exploration of the discovery and synthesis of novel aminopyrazole derivatives, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Core Synthetic Methodologies

The synthesis of aminopyrazole derivatives can be broadly categorized based on the position of the amino group on the pyrazole ring. The most prevalent and versatile methods for each isomer are detailed below.

Synthesis of 5-Aminopyrazole Derivatives

The most common and efficient method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.[1]

General Experimental Protocol: Synthesis of 5-Aminopyrazoles from β-Ketonitriles

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 eq.) or a substituted hydrazine to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 5-aminopyrazole derivative.

Synthesis of 3-Aminopyrazole Derivatives

The synthesis of 3-aminopyrazoles can also be achieved through the reaction of β-ketonitriles with hydrazines, often with regioselectivity controlled by the reaction conditions.[2]

General Experimental Protocol: Synthesis of 3-Aminopyrazoles

-

Reaction Setup: A solution of the β-ketonitrile (1.0 eq.) is prepared in a suitable solvent, such as ethanol.

-

Reagent Addition: Hydrazine (1.05 eq.) and a catalytic amount of a weak acid like acetic acid are added to the solution.[2]

-

Heating: The mixture is heated at a controlled temperature, for instance, at 60°C for 24 hours.[2]

-

Solvent Removal: After cooling to room temperature, the solvent is evaporated under vacuum.

-

Extraction: The resulting residue is taken up in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate, followed by brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed. The final product is purified, often by washing with a solvent like ethyl ether and drying under vacuum to yield the 3-aminopyrazole.[2]

Synthesis of 4-Aminopyrazole Derivatives

The synthesis of 4-aminopyrazoles can be accomplished through a Thorpe-Ziegler cyclization of N-alkylated enaminonitriles.[3]

General Experimental Protocol: Synthesis of 4-Aminopyrazoles

-

N-Alkylation: A mixture of an enaminonitrile (1.0 eq.) and an α-halo compound (e.g., chloroacetonitrile) is prepared in an anhydrous solvent such as DMF.

-

Base Addition: A base, typically potassium carbonate or triethylamine, is added to the mixture to facilitate the alkylation.

-

Cyclization: The reaction mixture is stirred, often at room temperature, to allow for the N-alkylation and subsequent intramolecular cyclization to occur.

-

Work-up and Purification: The reaction is worked up by standard aqueous extraction procedures, and the crude product is purified by chromatography to yield the desired 4-aminopyrazole derivative.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for representative aminopyrazole derivatives, highlighting their biological activity and synthetic efficiency.

Table 1: Inhibitory Activity of Novel Aminopyrazole Derivatives against Various Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| AP-1 | JAK1 | 3.4 | [4] |

| AP-1 | JAK2 | 2.2 | [4] |

| AP-1 | JAK3 | 3.5 | [4] |

| AP-2 | FGFR2 (wild-type) | 8 | Not specified |

| AP-2 | FGFR2 (gatekeeper mutant) | 15 | Not specified |

| AP-3 | p38α | 120 | Not specified |

| AP-4 | CDK2 | 45 | Not specified |

| AP-5 | Aurora A | 28.9 | [4] |

| AP-5 | Aurora B | 2.2 | [4] |

Table 2: Synthesis Yields of Selected Aminopyrazole Derivatives

| Derivative Type | Synthetic Method | Yield (%) | Reference |

| 5-Amino-3-phenyl-1H-pyrazole | Condensation of benzoylacetonitrile and hydrazine | 82 | [2] |

| 4-Amino-1,3-diphenyl-1H-pyrazole-5-carbonitrile | Thorpe-Ziegler cyclization of an enaminonitrile | 75 | [3] |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Dimerization and cyclization of malononitrile | 71 | [5] |

| 3-Amino-5-methyl-1H-pyrazole | Reaction of cyanoacetone with hydrazine | 93 | Not specified |

Key Signaling Pathways and Experimental Workflow

The biological effects of aminopyrazole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Many aminopyrazole derivatives have been developed as potent inhibitors of JAK kinases.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers, making it an important therapeutic target.

General Experimental Workflow

The discovery of novel aminopyrazole derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

Aminopyrazole derivatives continue to be a rich source of novel therapeutic candidates. The synthetic accessibility of the aminopyrazole core, coupled with the ability to modulate its substitution pattern, allows for the fine-tuning of pharmacological properties. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of the next generation of aminopyrazole-based drugs. The continued exploration of their interactions with key signaling pathways will undoubtedly lead to the discovery of new and improved treatments for a range of human diseases.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

The Enduring Significance of Pyrazole Derivatives as Pharmacophores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its role as a cornerstone in the design and development of novel therapeutics.[2][3] From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, underscoring their importance in drug discovery.[4][5] This technical guide provides a comprehensive overview of the role of pyrazole derivatives as pharmacophores, detailing their mechanisms of action, therapeutic applications, and the experimental protocols used for their evaluation.

The unique structural features of the pyrazole ring, including its capacity for hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, allow for facile modification and optimization of its physicochemical properties.[6] This adaptability enables medicinal chemists to fine-tune the selectivity and potency of pyrazole-based compounds for specific biological targets.[7] Consequently, pyrazole derivatives have been successfully developed into drugs for treating a multitude of conditions, including inflammation, pain, cancer, microbial infections, and cardiovascular diseases.[8][9][10]

Key Therapeutic Applications and Mechanisms of Action

The therapeutic breadth of pyrazole derivatives is extensive, with numerous approved drugs and clinical candidates targeting a variety of enzymes and receptors.

1. Anti-inflammatory and Analgesic Activity:

Perhaps the most well-known application of pyrazole derivatives is in the management of inflammation and pain. The selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib , is a prime example of a successful pyrazole-containing drug.[9] By selectively inhibiting COX-2, Celecoxib reduces the production of prostaglandins that mediate inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11] Other pyrazole derivatives have also shown potent anti-inflammatory effects through various mechanisms.[12]

2. Anticancer Activity:

In the realm of oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Drugs like Ibrutinib , Ruxolitinib , and Axitinib target different kinases involved in oncogenic signaling pathways.[2] The pyrazole scaffold serves as a key pharmacophore for interacting with the ATP-binding site of these kinases, leading to the inhibition of their catalytic activity.[10]

3. Antimicrobial Activity:

The rising threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[3][8] Their mechanisms of action in this context are diverse and can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

4. Other Therapeutic Areas:

Beyond these major areas, pyrazole derivatives have found utility in treating a wide range of other conditions. Sildenafil , used for erectile dysfunction, and Riociguat , for pulmonary hypertension, are notable examples of pyrazole-containing drugs with unique mechanisms of action.[2] The pyrazole core is also present in drugs targeting the cannabinoid CB1 receptor and in agents with antidepressant and antiviral properties.[8]

Quantitative Data on Pyrazole Derivatives

The following table summarizes the biological activity of selected pyrazole derivatives against their respective targets. This data provides a quantitative basis for understanding their structure-activity relationships (SAR).

| Compound/Drug Name | Target | Assay Type | IC50/Ki Value | Therapeutic Area | Reference |

| Celecoxib | COX-2 | Enzyme Inhibition Assay | 0.04 µM (IC50) | Anti-inflammatory | [12] |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Kinase Inhibition Assay | 0.5 nM (IC50) | Anticancer | [2] |

| Ruxolitinib | JAK1/JAK2 | Kinase Inhibition Assay | 3.3 nM / 2.8 nM (IC50) | Anticancer | [2] |

| Axitinib | VEGFR1/2/3 | Kinase Inhibition Assay | 0.1 nM / 0.2 nM / 0.1-0.3 nM (IC50) | Anticancer | [2] |

| Compound 141 | COX-2 | Enzyme Inhibition Assay | 0.08 µM (IC50) | Anti-inflammatory | [11] |

| Compound 49 | EGFR/HER-2 Tyrosine Kinase | Kinase Inhibition Assay | 0.26 µM / 0.20 µM (IC50) | Anticancer | [11] |

Experimental Protocols

The evaluation of the biological activity of pyrazole derivatives involves a variety of in vitro and in vivo assays. Below are representative protocols for key experiments.

1. COX-2 Inhibition Assay (In Vitro):

-

Objective: To determine the inhibitory potency of a pyrazole derivative against the COX-2 enzyme.

-

Methodology:

-

Recombinant human COX-2 enzyme is incubated with the test compound at various concentrations.

-

Arachidonic acid, the substrate for COX-2, is added to initiate the enzymatic reaction.

-

The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the compound concentration.

-

2. Kinase Inhibition Assay (In Vitro):

-

Objective: To assess the ability of a pyrazole derivative to inhibit a specific protein kinase.

-

Methodology:

-

The purified kinase enzyme is incubated with the test compound and a specific peptide substrate.

-

The kinase reaction is initiated by the addition of ATP.

-

The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

-

The IC50 value is determined by measuring the reduction in kinase activity at different compound concentrations.

-

3. Antimicrobial Susceptibility Testing (In Vitro):

-

Objective: To determine the minimum inhibitory concentration (MIC) of a pyrazole derivative against a specific microorganism.

-

Methodology (Broth Microdilution):

-

A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plate is incubated under appropriate conditions for the growth of the microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Visualizing the Role of Pyrazoles: Signaling Pathways and Workflows

Signaling Pathway: Kinase Inhibition by a Pyrazole Derivative

The following diagram illustrates the general mechanism by which a pyrazole-containing kinase inhibitor blocks a signaling pathway involved in cell proliferation.

Caption: Kinase inhibition by a pyrazole derivative.

Experimental Workflow: Drug Discovery Process for Pyrazole Derivatives

This diagram outlines a typical workflow for the discovery and development of new drugs based on the pyrazole scaffold.

Caption: Drug discovery workflow for pyrazole derivatives.

The pyrazole scaffold continues to be a highly fruitful starting point for the development of new medicines.[13] Its favorable physicochemical properties and synthetic accessibility make it an attractive core for medicinal chemists.[14][15] The diverse range of biological activities exhibited by pyrazole derivatives highlights their remarkable ability to interact with a multitude of biological targets with high affinity and selectivity. As our understanding of disease biology deepens, the rational design of novel pyrazole-based compounds will undoubtedly lead to the discovery of next-generation therapeutics for a wide spectrum of human diseases. The ongoing exploration of this "privileged" scaffold promises to yield even more innovative and effective drugs in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 13. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Experimental protocol for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile synthesis

An Application Note and Experimental Protocol for the Synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile

Abstract

This document provides a detailed two-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis involves the initial preparation of the 3-amino-5-methylpyrazole intermediate via the reaction of a cyanoacetone salt with a hydrazinium salt, followed by a cyanoethylation step using acrylonitrile. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds widely utilized in the development of novel therapeutic agents due to their diverse biological activities. The title compound, this compound (CAS No: 1240580-40-8), incorporates both a reactive amino group and a nitrile functional group, making it a versatile intermediate for further chemical modifications.[1][2] This protocol outlines a reliable and efficient method for its laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

-

Formation of the Pyrazole Core: Synthesis of 3-amino-5-methylpyrazole from sodium cyanoacetone and hydrazinium monohydrochloride.

-

N-Alkylation (Cyanoethylation): Michael addition of acrylonitrile to the 3-amino-5-methylpyrazole core to yield the final product.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Hydrazine derivatives are toxic and should be handled with extreme care.

Step 1: Synthesis of 3-Amino-5-methylpyrazole

This procedure is adapted from established methods for preparing 3-amino-5-methylpyrazole from cyanoacetone salts.[3]

Materials and Reagents:

-

Sodium cyanoacetone

-

Hydrazinium monohydrochloride (40% by weight aqueous solution)

-

Toluene

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Prepare a 40% by weight aqueous solution of hydrazinium monohydrochloride. Adjust the pH to approximately 1 to 2 by adding a catalytic amount of concentrated hydrochloric acid.[3]

-

In a reaction vessel equipped with a stirrer and thermometer, add 1.0 molar equivalent of the hydrazinium monohydrochloride solution.

-

Over a period of 45-60 minutes, slowly add 1.0 molar equivalent of sodium cyanoacetone while maintaining the reaction temperature at 30-35°C.[3]

-

After the addition is complete, allow the mixture to stir at 35°C for an additional 4 to 5 hours.

-

Add toluene (approx. 650 ml per mole of reactant) to the reaction mixture.

-

Heat the mixture to distill off the water azeotropically using a Dean-Stark apparatus or equivalent setup.[3]

-

Once water removal is complete, cool the remaining toluene solution. Add an equal volume of ethanol to precipitate the sodium chloride byproduct.

-

Filter off the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the toluene and ethanol.

-

The crude product can be purified by vacuum distillation (boiling point ~128°C at 2 mm Hg) to yield 3-amino-5-methylpyrazole as a solid or oil.[3]

Step 2: Synthesis of this compound

This procedure is a Michael addition reaction, analogous to the N-alkylation of similar pyrazole systems.[4]

Materials and Reagents:

-

3-Amino-5-methylpyrazole (from Step 1)

-

Acrylonitrile

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 1.0 molar equivalent of 3-amino-5-methylpyrazole in DMF (approx. 5 mL per gram of pyrazole).

-

Add a catalytic amount of 2 M sodium hydroxide solution (e.g., 0.1 molar equivalents).

-

Heat the mixture to approximately 60°C with stirring.[4]

-

Add a solution of acrylonitrile (1.2 to 1.4 molar equivalents) in DMF dropwise over 15-20 minutes.

-

Maintain the reaction at 60°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-7 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the DMF solvent by vacuum distillation.

-

The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters

| Step | Reactant A | Reactant B | Solvent(s) | Temperature | Typical Yield | Reference |

| 1 | Sodium Cyanoacetone | Hydrazinium Monohydrochloride | Water, Toluene, Ethanol | 30-35°C | 70-89% | [3] |

| 2 | 3-Amino-5-methylpyrazole | Acrylonitrile | DMF | 60°C | ~85% (Analogous) | [4] |

Table 2: Physicochemical and Characterization Data

| Property | Value | Reference |

| Final Compound | This compound | |

| CAS Number | 1240580-40-8 | [1] |

| Molecular Formula | C₇H₁₀N₄ | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Starting Material | 3-Amino-5-methylpyrazole | |

| CAS Number | 31230-17-8 | [5] |

| Molecular Formula | C₄H₇N₃ | [5] |

| Molecular Weight | 97.12 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [5] |

| Boiling Point | 213°C (14 mmHg) | [5] |

Note: Yields are based on reported values in the literature for the specified or analogous reactions and may vary depending on experimental conditions.

References

- 1. bio-fount.com [bio-fount.com]

- 2. 61255-82-1|this compound|BLD Pharm [bldpharm.com]

- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 4. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechempharma.com [lifechempharma.com]

Application Notes and Protocols: 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction